![molecular formula C22H33ClN6 B1678691 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride CAS No. 195055-66-4](/img/structure/B1678691.png)
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Overview
Description
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse biological activities . The compound also contains a dimethylamino group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure with a pyrimidine ring fused to a pyrazole ring . It also contains a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other carbon-containing group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazolo[1,5-a]pyrimidine core and the dimethylamino group. Pyrazolo[1,5-a]pyrimidines can participate in various reactions depending on the substituents present . The dimethylamino group can act as a nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazolo[1,5-a]pyrimidines are stable compounds . The presence of the dimethylamino group could make the compound basic .Scientific Research Applications
Corticotropin Releasing Factor Receptor 1 (CRF1) Antagonist
R 121919 hydrochloride is a high affinity corticotropin releasing factor receptor 1 (CRF1) antagonist . It has a Ki value of 3.5 nM, indicating its strong binding affinity to the CRF1 receptor .
Stress Response Modulation
This compound is known to reduce stress-induced elevations of plasma ACTH . ACTH (Adrenocorticotropic hormone) is a hormone produced in the pituitary gland that stimulates the adrenal glands to release cortisol, a hormone involved in stress response.
Anxiolytic Effects
R 121919 hydrochloride has been found to have anxiolytic (anti-anxiety) effects in vivo . This suggests potential applications in the treatment of anxiety disorders.
Antidepressant Effects
In addition to its anxiolytic effects, R 121919 hydrochloride also exhibits antidepressant effects in vivo . This indicates its potential use in the treatment of depression.
Oral Bioavailability
R 121919 hydrochloride is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body.
Brain Penetrance and Receptor Occupancy
Research has shown that R 121919 hydrochloride has good brain penetrance and receptor occupancy . This means it can cross the blood-brain barrier and bind to its target receptors in the brain, which is crucial for its effectiveness in treating neurological and psychiatric disorders.
properties
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDPMVPDGTXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621775 | |
Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride | |
CAS RN |
195055-66-4 | |
Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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